molecular formula C21H30O3 B13839264 6alpha-Hydroxyprogesterone

6alpha-Hydroxyprogesterone

Cat. No.: B13839264
M. Wt: 330.5 g/mol
InChI Key: PWCLWZOSAFOXFL-ADDDSGAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxyprogesterone is a synthetic derivative of the naturally occurring hormone progesterone. It is a type of progestin, which is a class of synthetic hormones that mimic the effects of progesterone. This compound is primarily used in medical applications, particularly in the prevention of preterm births in pregnant women who have a history of spontaneous preterm delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyprogesterone typically involves the hydroxylation of progesterone. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired position on the progesterone molecule .

Industrial Production Methods: In industrial settings, the production of 6-Hydroxyprogesterone involves large-scale chemical synthesis using similar hydroxylation reactions. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyprogesterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydroxyprogesterone has a wide range of applications in scientific research:

Mechanism of Action

6-Hydroxyprogesterone exerts its effects by binding to progesterone receptors in various tissues, including the uterus, ovaries, breasts, and central nervous system. These receptors exist in two isoforms, PR-A and PR-B. Upon binding, the compound regulates gene transcription, leading to changes in cellular function and hormone regulation . This mechanism is crucial for its role in preventing preterm births and its potential therapeutic applications in other medical conditions .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxyprogesterone is unique in its specific hydroxylation, which imparts distinct pharmacological properties. Its ability to bind selectively to progesterone receptors and regulate gene transcription makes it particularly effective in preventing preterm births and potentially useful in other therapeutic applications .

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(6S,8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19-,20+,21+/m0/s1

InChI Key

PWCLWZOSAFOXFL-ADDDSGAWSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C

Origin of Product

United States

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